2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for drug development and other applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
2-(4-methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Used in the treatment of insomnia and other brain function disorders.
Uniqueness: 2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]p
Properties
Molecular Formula |
C21H18ClN3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3/c1-14-3-9-18(10-4-14)23-21-20(16-5-7-17(22)8-6-16)24-19-13-15(2)11-12-25(19)21/h3-13,23H,1-2H3 |
InChI Key |
IFMZGQXOOAZIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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